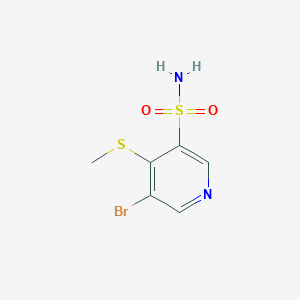
5-Bromo-4-(methylthio)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(methylthio)pyridine-3-sulfonamide is a heterocyclic compound that contains a pyridine ring substituted with bromine, a methylthio group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methylthio)pyridine-3-sulfonamide typically involves the bromination of 4-(methylthio)pyridine-3-sulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(methylthio)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. Reaction conditions typically involve heating the mixture in a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a solvent like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane can be used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include amines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(methylthio)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(methylthio)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylthio)pyridine-3-sulfonamide: Lacks the bromine substitution.
5-Bromo-2-(methylthio)pyridine-3-sulfonamide: Similar structure but with different substitution pattern.
5-Bromo-4-(methylthio)pyridine-2-sulfonamide: Similar structure but with different substitution pattern.
Uniqueness
5-Bromo-4-(methylthio)pyridine-3-sulfonamide is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C6H7BrN2O2S2 |
|---|---|
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
5-bromo-4-methylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S2/c1-12-6-4(7)2-9-3-5(6)13(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChI-Schlüssel |
DSKMBULZGYMAAI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=NC=C1S(=O)(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


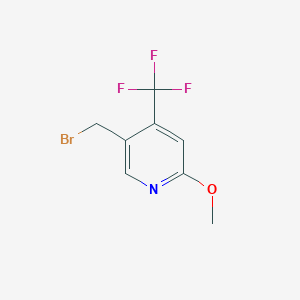
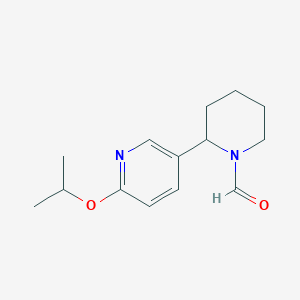
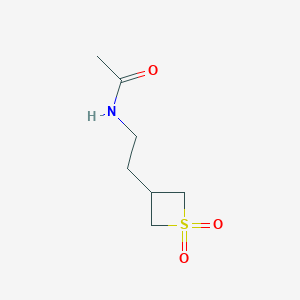
![4-Chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B15230446.png)
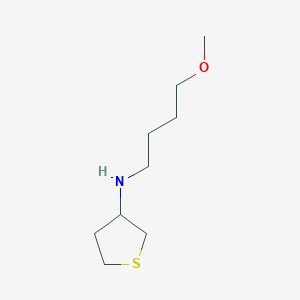
![Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15230467.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B15230477.png)

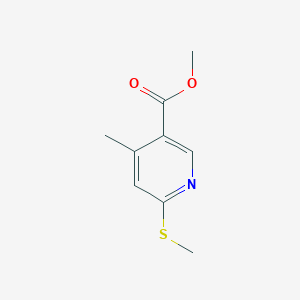
![Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15230498.png)

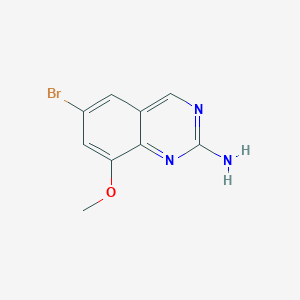
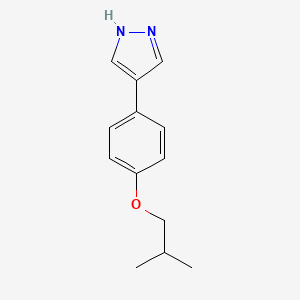
![1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15230525.png)
